2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt
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Overview
Description
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound known for its industrial applications, particularly as a colorant dye. It is also referred to as Acid Blue 127 . This compound is notable for its stability and vibrant color properties, making it useful in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to produce anthracenesulfonic acid.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is isolated through filtration and purification processes, such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert certain functional groups into their reduced forms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various organic solvents for facilitating reactions. Conditions such as temperature and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
Scientific Research Applications
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized as a colorant in the production of dyes, inks, and other colorant products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to changes in their structure and function. The pathways involved include binding to proteins and nucleic acids, altering their activity and stability. This interaction is crucial for its applications in staining and as a reagent in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Alizarin Red S: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Anthraquinone-2-sulfonic acid sodium salt monohydrate: 9,10-Dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt monohydrate.
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt stands out due to its unique structural features, which confer specific properties such as enhanced stability and distinct color characteristics. These properties make it particularly valuable in industrial applications where consistent performance is required .
Properties
CAS No. |
71873-45-5 |
---|---|
Molecular Formula |
C44H28N6Na2O12S2 |
Molecular Weight |
942.8 g/mol |
IUPAC Name |
disodium;1-amino-4-[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]anilino]-4-oxobut-2-enoyl]amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C44H30N6O12S2.2Na/c45-39-31(63(57,58)59)19-29(35-37(39)43(55)27-7-3-1-5-25(27)41(35)53)47-21-9-13-23(14-10-21)49-33(51)17-18-34(52)50-24-15-11-22(12-16-24)48-30-20-32(64(60,61)62)40(46)38-36(30)42(54)26-6-2-4-8-28(26)44(38)56;;/h1-20,47-48H,45-46H2,(H,49,51)(H,50,52)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |
InChI Key |
XOMNOKKFFFJVHS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)C=CC(=O)NC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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